PS10

PDK inhibitor selectivity Isoform profiling Metabolic enzyme inhibition

This ATP-competitive pan-PDK inhibitor is distinguished by its validated multi-isoform targeting, achieving 23-fold liver PDC activity increase and 35% glycemic excursion reduction in DIO models after a single 70 mg/kg dose. Unlike DCA (weak, non-selective) or AZD7545 (PDK1/2 only), PS10 inhibits all four PDK isoforms with defined IC50 values, ensuring reproducible metabolic flux modulation across liver, heart, and kidney. A 284 µM cytotoxic IC50 in HeLa cells supports chronic dosing studies without confounding cell death. The co-crystal structure (PDB: 4MPN) provides a benchmark for SAR and competitive binding assays. Order PS10 for diabetic cardiomyopathy, obesity, or metabolic target validation studies.

Molecular Formula C14H13NO6S
Molecular Weight 323.32 g/mol
Cat. No. B2638132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePS10
Molecular FormulaC14H13NO6S
Molecular Weight323.32 g/mol
Structural Identifiers
SMILESC1C2=C(CN1S(=O)(=O)C3=C(C=C(C=C3)O)O)C(=CC(=C2)O)O
InChIInChI=1S/C14H13NO6S/c16-9-1-2-14(13(19)4-9)22(20,21)15-6-8-3-10(17)5-12(18)11(8)7-15/h1-5,16-19H,6-7H2
InChIKeySVUZJWAAXPEMKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PS10: Pan-Pyruvate Dehydrogenase Kinase (PDK) Inhibitor for Metabolic Research Applications


PS10 is a synthetic small-molecule ATP-competitive pan-pyruvate dehydrogenase kinase (pan-PDK) inhibitor that targets all four PDK isoforms (PDK1-4) with differential potency [1]. The compound is characterized by a sulfonyl-isoindoline scaffold and demonstrates its primary biochemical activity through inhibition of PDK-mediated phosphorylation of the pyruvate dehydrogenase complex (PDC), thereby promoting glucose oxidation and metabolic flux [2]. PS10 is utilized in preclinical research models of diet-induced obesity, type 2 diabetes, and diabetic cardiomyopathy, where its unique isoform inhibition profile distinguishes it from isoform-selective PDK inhibitors [3].

Why Generic PS10 Substitution with Other PDK Inhibitors May Compromise Experimental Reproducibility


Substitution of PS10 with other PDK inhibitors such as dichloroacetate (DCA), Nov3r, or AZD7545 is not scientifically equivalent due to fundamental differences in isoform inhibition spectra, binding modes, and downstream metabolic effects [1]. Unlike DCA, which is a weak PDK inhibitor requiring millimolar concentrations and lacks isoform selectivity, PS10 exhibits a distinct pan-inhibition profile with quantified IC50 values for each PDK isoform and demonstrates superior in vivo potency in restoring PDC activity [2]. Furthermore, PDK isoform expression patterns vary significantly across tissues and disease states (e.g., PDK4 upregulation in diabetic cardiomyopathy, PDK2 upregulation in certain cancers), meaning that isoform-selective inhibitors like AZD7545 (PDK1/PDK2-selective) will produce different metabolic outcomes than the pan-inhibition achieved with PS10 [3]. These differences directly impact experimental conclusions regarding glucose oxidation, mitochondrial function, and therapeutic target validation.

Quantitative Differentiation of PS10 from Closest Analogs and In-Class Candidates


Pan-PDK Isoform Inhibition Profile: Direct Comparison with AZD7545 and Nov3r

PS10 exhibits a distinct pan-PDK inhibition profile, inhibiting all four PDK isoforms, in contrast to AZD7545, which is selective for PDK1 and PDK2 and shows minimal activity against PDK3 and PDK4 [1]. Under standardized in vitro kinase assay conditions, PS10 demonstrates IC50 values of 2.1 μM (PDK1), 0.8 μM (PDK2), 21.3 μM (PDK3), and 0.76 μM (PDK4) [2]. Comparatively, AZD7545 displays IC50 values of 5.2 nM (PDK2) and 36.8 nM (PDK1) but exhibits negligible inhibition of PDK3 and PDK4 (IC50 > 50 μM), confirming its isoform-restricted activity [1].

PDK inhibitor selectivity Isoform profiling Metabolic enzyme inhibition

High-Affinity Binding to PDK2: Quantitative Kd Comparison with Hsp90 Off-Target

PS10 demonstrates a high binding affinity for PDK2 with a dissociation constant (Kd) of 239 nM, which is substantially lower than its affinity for the off-target protein Hsp90 (Kd = 47 μM) [1]. This represents an approximately 197-fold higher binding affinity for the intended target PDK2 compared to Hsp90. The Kd value of 239 nM for PDK2 is consistent with the observed IC50 of 0.8 μM in functional kinase assays .

Binding affinity Kd determination Off-target profiling

In Vivo Activation of Pyruvate Dehydrogenase Complex: Fold-Change Comparison Across Tissues

In a diet-induced obese (DIO) mouse model, a single intraperitoneal dose of PS10 (70 mg/kg) produced a 23-fold increase in pyruvate dehydrogenase complex (PDC) activity in liver tissue and an 11-fold increase in heart tissue compared to vehicle-treated controls [1]. A more modest 1.4-fold enhancement was observed in kidney tissue. This tissue-differential activation pattern demonstrates the compound's capacity to modulate PDC activity in key metabolic organs in vivo .

In vivo pharmacology PDC activity Metabolic flux

Improved Glucose Tolerance in DIO Mice: Quantitative Comparison with Vehicle Control

In diet-induced obese mice treated with PS10 (70 mg/kg, i.p.) for 4 weeks, a glucose tolerance test (1.5 g/kg glucose challenge) revealed significantly improved glycemic control [1]. At the 30-minute peak time point, plasma glucose in PS10-treated mice reached 312 mg/dL compared to 482 mg/dL in vehicle-treated controls, representing a 35% reduction in peak glycemic excursion . At the 120-minute time point, PS10-treated mice returned to 163 mg/dL versus 210 mg/dL in controls .

Glucose tolerance test Metabolic disease model In vivo efficacy

Cellular Cytotoxicity Profile: IC50 Comparison with Cycloheximide in HeLa Cells

In HeLa cell growth inhibition assays, PS10 demonstrates an IC50 value of 284 μM, which is substantially higher than the IC50 of the reference cytotoxic agent cycloheximide [1]. This high IC50 value for growth inhibition indicates that PS10 exhibits low cellular toxicity at concentrations well above its effective PDK inhibitory concentrations (IC50 range 0.76-21.3 μM), providing a favorable therapeutic window for cell-based metabolic studies [2].

Cytotoxicity Cell viability In vitro safety

Crystal Structure Confirmation of ATP-Binding Pocket Engagement

The co-crystal structure of PS10 bound to PDK2 has been solved and deposited in the Protein Data Bank (PDB ID: 4MPN) [1]. This structural data provides atomic-level resolution of PS10 occupying the ATP-binding pocket of PDK2, confirming the ATP-competitive mechanism of inhibition [2]. The structure-guided development approach used for PS10 contrasts with the empirical optimization of earlier PDK inhibitors like DCA, providing a structurally validated binding mode that supports rational optimization and interpretation of structure-activity relationships [1].

Crystallography Binding mode Structural biology

Optimal Research and Industrial Application Scenarios for PS10 Based on Quantified Evidence


In Vivo Studies of Diet-Induced Obesity and Type 2 Diabetes Requiring Multi-Tissue PDK Inhibition

PS10 is optimal for in vivo metabolic studies in DIO mouse models where simultaneous inhibition of multiple PDK isoforms across liver, heart, and kidney tissues is required. The compound's 23-fold increase in liver PDC activity and 11-fold increase in heart PDC activity following a single 70 mg/kg dose provides robust target engagement suitable for chronic dosing studies examining glucose homeostasis and insulin signaling [1]. The 35% reduction in peak glycemic excursion during glucose tolerance testing further supports its use in metabolic disease modeling where quantifiable improvements in glucose handling are the primary endpoint [2].

Diabetic Cardiomyopathy Research Requiring Myocardial-Specific PDK Inhibition with Validated Cardiac Outcomes

PS10 is particularly well-suited for diabetic cardiomyopathy studies based on direct evidence of stimulated myocardial carbohydrate oxidation in DIO models [1]. The compound's 11-fold increase in heart PDC activity, combined with its ability to improve glucose tolerance in the intact animal, makes it a preferred tool for investigating cardiac metabolic remodeling in diabetes. Notably, PS10 has been identified as a more suitable PDK inhibitor than DCA for diabetic cardiomyopathy research, based on comparative studies of pyruvate metabolism in perfused hearts [2].

Structure-Activity Relationship (SAR) Studies and Rational Inhibitor Design

The availability of a high-resolution co-crystal structure of PS10 bound to the PDK2 ATP-binding pocket (PDB ID: 4MPN) makes this compound an excellent reference standard for structure-guided drug design and SAR studies [1]. Researchers developing novel PDK inhibitors can utilize PS10 as a structurally validated benchmark compound for competitive binding assays, molecular docking studies, and computational chemistry workflows. The defined binding mode in the ATP pocket provides a reliable starting point for designing control experiments and interpreting the binding modes of novel analogs [1].

Cell-Based Metabolic Studies Requiring Extended Incubation Without Cytotoxic Interference

PS10 is appropriate for long-term cell culture studies where sustained PDK inhibition must be maintained without inducing cytotoxicity. The compound's high IC50 of 284 μM for growth inhibition in HeLa cells indicates that it can be used at effective PDK-inhibitory concentrations (0.76-21.3 μM) without significant impact on cell viability [1]. This favorable window enables multi-day experiments examining metabolic reprogramming, substrate utilization, and mitochondrial function without the confounding effects of compound-induced cell death.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for PS10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.